molecular formula C27H28N2OS B11642294 2-[(2-methylprop-2-en-1-yl)sulfanyl]-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

2-[(2-methylprop-2-en-1-yl)sulfanyl]-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No.: B11642294
M. Wt: 428.6 g/mol
InChI Key: RPLALAOIZYUTQC-UHFFFAOYSA-N
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Description

2-[(2-methylprop-2-en-1-yl)sulfanyl]-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound with a unique spiro structure. This compound features a quinazoline core fused with a cyclohexane ring, and it contains a sulfanyl group attached to a methylprop-2-en-1-yl moiety. The phenyl group adds to its structural complexity, making it an interesting subject for chemical research.

Preparation Methods

The synthesis of 2-[(2-methylprop-2-en-1-yl)sulfanyl]-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves multiple steps. Typically, the preparation starts with the formation of the quinazoline core, followed by the introduction of the spiro cyclohexane ring. The sulfanyl group is then attached to the methylprop-2-en-1-yl moiety, and finally, the phenyl group is introduced. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-methylprop-2-en-1-yl)sulfanyl]-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The quinazoline core can interact with enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity. The pathways involved are complex and depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(2-methylprop-2-en-1-yl)sulfanyl]-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one stands out due to its unique spiro structure and the presence of both a quinazoline core and a sulfanyl group. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different chemical and biological properties.

Properties

Molecular Formula

C27H28N2OS

Molecular Weight

428.6 g/mol

IUPAC Name

2-(2-methylprop-2-enylsulfanyl)-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C27H28N2OS/c1-19(2)18-31-26-28-24-22-14-8-7-11-20(22)17-27(15-9-4-10-16-27)23(24)25(30)29(26)21-12-5-3-6-13-21/h3,5-8,11-14H,1,4,9-10,15-18H2,2H3

InChI Key

RPLALAOIZYUTQC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52

Origin of Product

United States

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